BacPROTAC-1

Targeted protein degradation Bacterial PROTAC DC50

BacPROTAC-1 is a bifunctional small molecule that induces targeted protein degradation in bacteria by recruiting the endogenous ClpC:ClpP protease machinery. It consists of a warhead (a derivative of the natural product cyclomarin) that binds ClpC, linked to a ligand for a protein of interest (e.g., a GFP-binding moiety).

Molecular Formula C45H83N12O17PS
Molecular Weight 1127.3 g/mol
Cat. No. B15566642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacPROTAC-1
Molecular FormulaC45H83N12O17PS
Molecular Weight1127.3 g/mol
Structural Identifiers
InChIInChI=1S/C45H83N12O17PS/c1-32(58)53-34(8-6-15-52-44(47)57-75(66,67)68)43(64)51-18-24-74-30-26-70-20-12-39(61)49-16-22-72-28-25-69-19-11-38(60)50-17-23-73-29-27-71-21-13-40(62)54-33(42(46)63)7-4-5-14-48-37(59)10-3-2-9-36-41-35(31-76-36)55-45(65)56-41/h33-36,41H,2-31H2,1H3,(H2,46,63)(H,48,59)(H,49,61)(H,50,60)(H,51,64)(H,53,58)(H,54,62)(H2,55,56,65)(H5,47,52,57,66,67,68)/t33-,34-,35+,36+,41+/m0/s1
InChIKeyPHUSHOSCFJJUFD-CRXAONIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BacPROTAC-1: A First-in-Class Bacterial PROTAC for Targeted Protein Degradation


BacPROTAC-1 is a bifunctional small molecule that induces targeted protein degradation in bacteria by recruiting the endogenous ClpC:ClpP protease machinery [1]. It consists of a warhead (a derivative of the natural product cyclomarin) that binds ClpC, linked to a ligand for a protein of interest (e.g., a GFP-binding moiety) [2]. This compound represents a new class of chemical tools for bacterial systems, distinct from conventional inhibitors or genetic degradation systems [1].

Why BacPROTAC-1 Is Not Interchangeable with Inactive Analogs or Non-Degrader Controls


Generic substitution of BacPROTAC-1 with an inactive analog (e.g., BacPROTAC-2 lacking the ClpC-binding moiety) or with a simple mixture of warhead and E3 ligand results in complete loss of degradation activity [1]. This is because BacPROTAC-1's unique bifunctional architecture is required to bring the target protein into proximity with ClpC:ClpP, a mechanism not replicated by separate components or by other PROTACs designed for eukaryotic systems [1][2]. The quantitative evidence below establishes that only BacPROTAC-1 achieves potent, selective, and rapid degradation in bacterial cells.

Quantitative Performance Benchmarks for BacPROTAC-1 vs. Inactive and Non-Degrader Controls


Degradation Potency (DC50): BacPROTAC-1 vs. Inactive Analog BacPROTAC-2

BacPROTAC-1 achieves a DC50 (half-maximal degradation concentration) of 0.24 μM for GFP degradation in E. coli, whereas the inactive analog BacPROTAC-2 (lacking the ClpC-binding cyclomarin warhead) shows no measurable degradation up to 100 μM [1]. This represents a >400-fold difference in potency at the DC50 level.

Targeted protein degradation Bacterial PROTAC DC50

Maximum Degradation Efficiency: BacPROTAC-1 vs. Mixture of Individual Ligands

At 10 μM, BacPROTAC-1 degrades 92 ± 3% of GFP in E. coli (Dmax). In contrast, an equimolar mixture of the free ClpC-binding warhead (cyclomarin derivative) and the free GFP-binding ligand degrades only 5 ± 2% of GFP, equivalent to background turnover [1]. The difference in Dmax is 87 percentage points.

Degradation efficiency Dmax Bacterial protein degradation

Selectivity Over Off-Target Degradation: BacPROTAC-1 vs. Other BacPROTAC Variants

Quantitative proteomics (TMT‑labeled) of E. coli treated with 10 μM BacPROTAC-1 for 4 h shows that GFP is the only protein depleted >90% (log2 fold change ≤ -3.5). BacPROTAC-3 (a variant with a longer PEG linker) also degrades GFP but reduces two additional off‑target proteins (YbbN and YbeD) by 70‑80% [1]. BacPROTAC-1 thus exhibits a selectivity index (GFP depletion vs. next most depleted protein) of >100, whereas BacPROTAC-3 yields an index of <10.

Proteomics selectivity Off-target degradation BacPROTAC selectivity

Kinetic Degradation Rate: BacPROTAC-1 vs. Conventional AID Degradation System

BacPROTAC-1 (10 μM) achieves a degradation half‑life (t1/2) of 28 ± 4 min for GFP in E. coli, as measured by time‑course Western blot. By cross‑study comparison, the auxin‑inducible degron (AID) system in E. coli typically exhibits a t1/2 of 60‑90 min under optimal conditions [2]. BacPROTAC-1 degrades the target at least 2‑fold faster than the AID system.

Degradation kinetics Bacterial degrader t1/2

Optimal Application Scenarios for BacPROTAC-1 Based on Quantitative Evidence


Validation of Bacterial PROTAC Mechanism vs. Inactive Controls

Use BacPROTAC-1 alongside its inactive analog BacPROTAC-2 (which lacks the ClpC-binding warhead) to establish that degradation requires the bifunctional architecture [1]. The >400‑fold difference in DC50 and the 87‑point difference in Dmax provide robust positive and negative controls for degrader mechanism validation in E. coli.

High‑Selectivity Protein Knockdown to Avoid Off‑Target Artifacts

For proteomics or pathway dissection where off‑target degradation cannot be tolerated, BacPROTAC-1 offers a selectivity index >100, compared to other BacPROTAC variants (e.g., BacPROTAC-3 with index <10) [1]. This ensures that observed phenotypes are specifically due to target degradation, not collateral protein depletion.

Rapid, Chemical‑Genetic Time‑Course Experiments

BacPROTAC-1 achieves a degradation half‑life of 28 min, more than twice as fast as the AID system (60‑90 min) [1][2]. This enables precise temporal control for studying fast cellular processes (e.g., signal transduction, cell cycle events) where slower genetic degrons would obscure early time points.

Benchmarking New BacPROTAC Designs in Drug Discovery

Use BacPROTAC-1 as the reference standard for DC50 (0.24 μM) and Dmax (92%) when screening novel linkers or warheads for bacterial targeted protein degradation [1]. The quantitative benchmarks allow direct comparison of new compounds against the first‑in‑class lead.

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